Chemical structure and properties of 4,7-diazaspiro[2.5]octan-6-one
Chemical structure and properties of 4,7-diazaspiro[2.5]octan-6-one
An In-Depth Technical Guide to the 4,7-Diazaspiro[2.5]octan-6-one Scaffold: Structure, Properties, and Synthetic Insights for Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
Spirocyclic scaffolds are of immense interest in modern medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1][2] The 4,7-diazaspiro[2.5]octan-6-one core, a rigid structure featuring a cyclopropane ring fused to a piperazinone, represents a compelling yet underexplored building block for drug discovery. This guide provides a comprehensive technical overview of this scaffold, including its structural features, predicted physicochemical and spectroscopic properties, a proposed synthetic strategy, and its potential applications as a versatile intermediate for creating diverse chemical libraries.
Introduction: The Strategic Value of the Diazaspiro[2.5]octane Core
In the quest for novel therapeutics, medicinal chemists are increasingly moving away from flat, sp²-hybridized molecules towards more complex, three-dimensional sp³-rich structures.[3] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved aqueous solubility, better metabolic stability, and a higher probability of success in clinical development.[2]
Diazaspirocycles, which feature two nitrogen atoms within a spirocyclic framework, are particularly advantageous. They serve as rigid, conformationally restricted surrogates for more flexible diamine structures like piperazine, a common motif in approved drugs.[1][4] This conformational rigidity allows for a more precise orientation of substituents, enhancing binding affinity and selectivity for biological targets.[1] The 4,7-diazaspiro[2.5]octan-6-one scaffold builds upon this foundation by incorporating a lactam functionality, which provides a key reactive handle for further chemical modification.
Structural Elucidation and Physicochemical Properties
The core structure of 4,7-diazaspiro[2.5]octan-6-one consists of a piperazin-2-one ring and a cyclopropane ring sharing a single spiro carbon atom. This arrangement imparts significant rigidity to the molecule.
Physicochemical Data
Quantitative data for 4,7-diazaspiro[2.5]octan-6-one is primarily based on computational predictions and supplier information due to a lack of extensive published experimental studies.[5][6]
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | PubChemLite[6] |
| Molecular Weight | 126.16 g/mol | PubChemLite[6] |
| Monoisotopic Mass | 126.079315 Da | PubChemLite[6] |
| CAS Number | 1638784-98-1 | ChemicalBook[5] |
| Predicted XlogP | -0.7 | PubChemLite[6] |
| Hydrogen Bond Donors | 2 | PubChemLite[6] |
| Hydrogen Bond Acceptors | 2 | PubChemLite[6] |
The negative predicted XlogP value suggests high aqueous solubility, a desirable trait for drug candidates.
Proposed Synthesis Pathway
The proposed multi-step synthesis involves the protection of functional groups, amide bond formation, and a final deprotection and cyclization step.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical, expert-derived procedure that should be optimized and validated in a laboratory setting.
Step 1: Synthesis of Fmoc-1-aminocyclopropanecarboxylic acid
-
Dissolve 1-aminocyclopropanecarboxylic acid in a 10% aqueous sodium carbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise while maintaining the temperature and pH.
-
Stir the reaction mixture overnight at room temperature.
-
Perform an acidic workup to precipitate the Fmoc-protected amino acid.
-
Filter, wash with cold water, and dry the product under vacuum.
Step 2: Coupling with N-Boc-ethylenediamine
-
Dissolve the Fmoc-protected amino acid, N-Boc-ethylenediamine, and a coupling agent (e.g., HATU) in an anhydrous aprotic solvent like DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to the mixture.
-
Stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with ethyl acetate.
-
Purify the crude product by flash column chromatography.
Step 3: Deprotection and Cyclization
-
Dissolve the purified intermediate from Step 2 in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to remove both the Fmoc and Boc protecting groups.
-
Stir at room temperature for 2-3 hours.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). The deprotected intermediate is expected to undergo spontaneous intramolecular cyclization to form the lactam. Gentle heating may be required to drive the reaction to completion.
-
Extract the final product, 4,7-diazaspiro[2.5]octan-6-one, with an appropriate organic solvent.
-
Purify via column chromatography or recrystallization.
Spectroscopic and Analytical Characterization (Predicted)
The unique structure of 4,7-diazaspiro[2.5]octan-6-one gives rise to a distinct spectroscopic signature. The following are expert predictions based on the known effects of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals for the cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm), the two methylene groups of the piperazinone ring, and the N-H protons (which may be broad and exchangeable with D₂O). The rigidity of the spirocyclic system may lead to diastereotopic protons, resulting in more complex splitting patterns (e.g., AB quartets) for the methylene groups.
-
¹³C NMR: The spectrum should feature six distinct carbon signals: the characteristic carbonyl carbon of the lactam (~165-175 ppm), the spiro quaternary carbon, two methylene carbons, and two carbons corresponding to the cyclopropane ring.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the key functional groups in this molecule.[8]
-
N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibrations of the two N-H groups (one amide, one amine).
-
C=O Stretch (Amide I band): A strong, sharp absorption peak is predicted to appear around 1650-1680 cm⁻¹, which is characteristic of a six-membered ring lactam.[9][10]
-
C-N Stretch: Absorptions corresponding to C-N stretching are expected in the fingerprint region (1000-1350 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation.
-
Molecular Ion Peak: In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 127.08659.[6]
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of CO, cleavage of the cyclopropane ring, and other characteristic fragmentations of the piperazinone ring.
Reactivity and Applications in Drug Discovery
The 4,7-diazaspiro[2.5]octan-6-one scaffold is a bifunctional building block, offering two distinct points for chemical diversification. Its utility in constructing libraries of drug-like molecules is significant.[11][12]
-
N-Functionalization: The secondary amine at the N4 position is a prime site for introducing diversity. It can undergo a wide range of reactions, including alkylation, arylation, acylation, and reductive amination, allowing for the exploration of structure-activity relationships (SAR).
-
Lactam Reduction: The amide can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the parent 4,7-diazaspiro[2.5]octane scaffold.[13] This provides access to a different class of compounds from a common intermediate.
-
Use as a Constrained Amino Acid Surrogate: The lactam structure can be viewed as a cyclized dipeptide mimic. Its incorporation into peptide sequences can enforce specific conformations, which is a valuable strategy in peptidomimetic drug design.
The parent 4,7-diazaspiro[2.5]octane core has been successfully incorporated into pharmaceutically active compounds, highlighting the potential of this chemical space.[14]
Conclusion
4,7-diazaspiro[2.5]octan-6-one is a promising, sp³-rich scaffold with significant potential for medicinal chemistry and drug discovery. While detailed experimental data in the public domain is limited, its structural features, predicted properties, and plausible synthetic routes make it an attractive target for synthetic exploration. Its rigid framework and bifunctional nature provide a solid foundation for the development of novel, three-dimensional chemical entities with favorable drug-like properties. This guide serves as a foundational resource for researchers aiming to leverage this unique scaffold in their discovery programs.
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